4-Phenyl-5-(trifluoromethyl)thiophene-2-carbaldehyde
Overview
Description
Synthesis Analysis
The synthesis of this compound involves heterocyclization of various substrates. Specific synthetic methods include condensation reactions such as Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis .
Molecular Structure Analysis
The molecular structure of 4-Phenyl-5-(trifluoromethyl)thiophene-2-carbaldehyde consists of a thiophene ring substituted with a phenyl group and a trifluoromethyl group. The compound’s InChI code is 1S/C12H7F3OS/c13-12(14,15)9-3-1-8(2-4-9)11-6-5-10(7-16)17-11/h1-7H .
Physical And Chemical Properties Analysis
Scientific Research Applications
Soluble Semiconductors
Fluorinated thiophene derivatives, such as 4-Phenyl-5-(trifluoromethyl)thiophene-2-carbaldehyde, are widely used as soluble semiconductors . These compounds have unique electronic properties that make them suitable for use in various electronic devices.
Polymers
These compounds are also used in the creation of polymers . The presence of the thiophene ring in the polymer chain can enhance the polymer’s conductive properties, making it useful in a variety of applications.
Blue Light Emitting Materials
Fluorinated thiophene derivatives are used as blue light emitting materials . This is particularly useful in the development of organic light-emitting diodes (OLEDs), which are used in a variety of electronic devices, including televisions and smartphones .
Liquid Crystals
These compounds are used in the creation of liquid crystals . Liquid crystals have properties between those of conventional liquids and those of solid crystals, and are used in a variety of applications, including liquid crystal displays (LCDs).
Histone Deacetylase (HDAC) Inhibitors
Some fluorinated thiophene derivatives represent potent selective class II histone deacetylase (HDAC) inhibitors . HDAC inhibitors are a class of compounds that have a variety of therapeutic uses, particularly in the treatment of cancer.
Agonists of Sphingosine-1-Phosphate (S1P) Receptors
Fluorinated thiophene derivatives can act as agonists of sphingosine-1-phosphate (S1P) receptors . S1P receptors are a class of G protein-coupled receptors that are involved in a variety of cellular processes, including cell growth and survival, lymphocyte trafficking, and smooth muscle contraction.
Fungicidal Properties
Some fluorinated thiophene derivatives reveal fungicidal properties . These compounds can be used to control a variety of fungal pathogens, which can be beneficial in both agricultural and medical contexts.
Anti-inflammatory and Immunoregulatory Activity
Fluorinated thiophene derivatives can also exhibit anti-inflammatory and immunoregulatory activity . This makes them potential candidates for the development of new anti-inflammatory drugs.
Safety and Hazards
properties
IUPAC Name |
4-phenyl-5-(trifluoromethyl)thiophene-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F3OS/c13-12(14,15)11-10(6-9(7-16)17-11)8-4-2-1-3-5-8/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFLVRBDCKIORRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=C2)C=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20650420 | |
Record name | 4-Phenyl-5-(trifluoromethyl)thiophene-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20650420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
874832-11-8 | |
Record name | 4-Phenyl-5-(trifluoromethyl)thiophene-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20650420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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